molecular formula C16H21NO4S B273167 (3-Ethoxypropyl)[(4-methoxynaphthyl)sulfonyl]amine

(3-Ethoxypropyl)[(4-methoxynaphthyl)sulfonyl]amine

Cat. No.: B273167
M. Wt: 323.4 g/mol
InChI Key: YPIHVBCQSWFYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethoxypropyl)[(4-methoxynaphthyl)sulfonyl]amine is a chemical compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a sulfonamide group attached to a 3-ethoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypropyl)[(4-methoxynaphthyl)sulfonyl]amine typically involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 3-ethoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)[(4-methoxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon.

Major Products

    Oxidation: Formation of 4-hydroxy-1-naphthalenesulfonamide.

    Reduction: Formation of N-(3-ethoxypropyl)-4-methoxy-1-naphthalenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Ethoxypropyl)[(4-methoxynaphthyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)[(4-methoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxy and ethoxypropyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)-2-nitroaniline
  • N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide
  • N-(3-ethoxypropyl)-Nʹ-(triflyl)acetimidamide

Uniqueness

(3-Ethoxypropyl)[(4-methoxynaphthyl)sulfonyl]amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The combination of the methoxy and sulfonamide groups with the ethoxypropyl chain provides a unique set of interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(3-ethoxypropyl)-4-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C16H21NO4S/c1-3-21-12-6-11-17-22(18,19)16-10-9-15(20-2)13-7-4-5-8-14(13)16/h4-5,7-10,17H,3,6,11-12H2,1-2H3

InChI Key

YPIHVBCQSWFYMG-UHFFFAOYSA-N

SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC

Origin of Product

United States

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